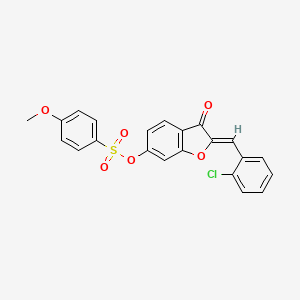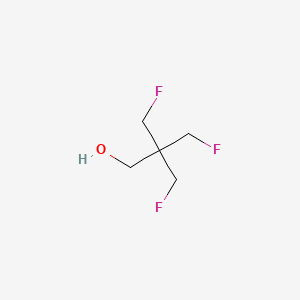
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol is a fluorinated organic compound with the molecular formula C5H9F3O It is characterized by the presence of three fluorine atoms, which impart unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of 2,2-bis(fluoromethyl)propan-1-ol with a fluorinating agent such as Selectfluor® or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation of the desired product to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce various fluorinated alcohols.
Aplicaciones Científicas De Investigación
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled tracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-(fluoromethyl)propan-1-ol: Similar in structure but with fewer fluorine atoms.
3-Fluoro-1-propanol: A simpler fluorinated alcohol with a single fluorine atom.
3-(2-Fluorophenyl)propan-1-ol: Contains a fluorinated aromatic ring instead of fluorinated alkyl groups.
Uniqueness
3-Fluoro-2,2-bis(fluoromethyl)propan-1-ol is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for applications requiring high fluorine content and specific reactivity profiles.
Propiedades
Fórmula molecular |
C5H9F3O |
|---|---|
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
3-fluoro-2,2-bis(fluoromethyl)propan-1-ol |
InChI |
InChI=1S/C5H9F3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 |
Clave InChI |
BIHOEWPVHXJXQM-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)(CF)CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111134.png)
![2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
![methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate](/img/structure/B15111139.png)
![1-Propanone, 2-[[2-[(2-hydroxyethyl)amino]-5-quinolinyl]oxy]-1-[(2R)-4-(1-isoquinolinyl)-2-methyl-1-piperazinyl]-, (2S)-](/img/structure/B15111153.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111158.png)
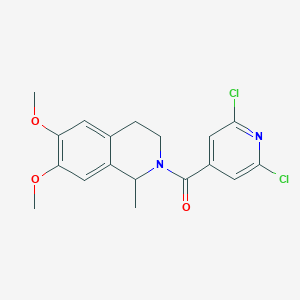
![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)
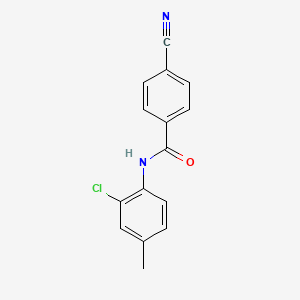
![2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one](/img/structure/B15111185.png)
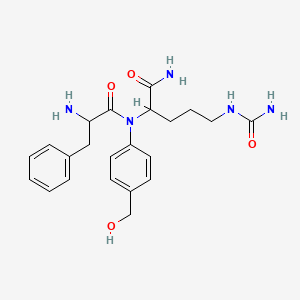
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B15111204.png)
